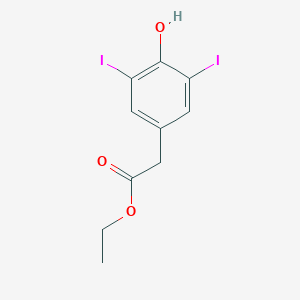

Ethyl 4-hydroxy-3,5-diiodophenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3,5-diiodophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10I2O3/c1-2-15-9(13)5-6-3-7(11)10(14)8(12)4-6/h3-4,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICDFUWSAQEXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238317 | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90917-49-0 | |

| Record name | Ethyl 4-hydroxy-3,5-diiodobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90917-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090917490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3,5-diiodophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HYDROXY-3,5-DIIODOPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RQL2M9RUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Historical and Contemporary Approaches to the Synthesis of Ethyl 4-hydroxy-3,5-diiodophenylacetate

The synthesis of this compound is primarily a two-step process: the esterification of 4-hydroxyphenylacetic acid followed by the di-iodination of the resulting ester.

Development of Efficient Reaction Pathways and Chemical Transformations

The initial step in the synthesis is the esterification of 4-hydroxyphenylacetic acid to yield ethyl 4-hydroxyphenylacetate (B1229458). A common and efficient method for this transformation is the Fischer esterification. This reaction involves refluxing the carboxylic acid in ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. prepchem.com

The subsequent and crucial step is the regioselective di-iodination of the ethyl 4-hydroxyphenylacetate at the 3 and 5 positions of the phenyl ring. The hydroxyl group at the 4-position is an ortho-, para-directing group, making these positions susceptible to electrophilic substitution. A well-established method for the di-iodination of the parent acid, 4-hydroxyphenylacetic acid, involves the use of iodine and potassium iodide in an aqueous sodium hydroxide (B78521) solution. prepchem.com This method can be adapted for the ethyl ester. The reaction proceeds by dropping a solution of iodine and potassium iodide into a solution of ethyl 4-hydroxyphenylacetate in aqueous sodium hydroxide at room temperature. prepchem.com The product, this compound, can then be isolated and purified.

Alternative iodinating agents can also be employed. N-Iodosuccinimide (NIS) is a versatile reagent for the iodination of activated aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction is often carried out in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. researchgate.net This method offers mild reaction conditions and can provide high yields.

The following table summarizes a plausible synthetic pathway for this compound:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Fischer Esterification | 4-Hydroxyphenylacetic acid, Ethanol | Concentrated Sulfuric Acid (catalytic) | Ethyl 4-hydroxyphenylacetate |

| 2 | Di-iodination | Ethyl 4-hydroxyphenylacetate | Iodine, Potassium Iodide, Sodium Hydroxide | This compound |

Optimization of Synthetic Yields and Purity Profiles

Optimizing the yield and purity of this compound involves careful control of reaction parameters in both the esterification and iodination steps.

For the Fischer esterification, the reaction is equilibrium-limited. To drive the reaction towards the product, an excess of ethanol is typically used. researchgate.net The removal of water as it is formed, for example, by using a Dean-Stark apparatus, can also significantly improve the yield. The choice of acid catalyst and its concentration can also impact the reaction rate and the extent of side reactions.

In the di-iodination step, the stoichiometry of the iodinating agent is critical. A sufficient excess of the iodine reagent is necessary to ensure complete di-iodination and minimize the formation of the mono-iodinated byproduct. The reaction temperature and time are also important parameters to control. While the reaction can proceed at room temperature, gentle heating may be employed to increase the reaction rate, though this must be balanced against the risk of side reactions. The pH of the reaction mixture, particularly when using iodine in a basic solution, must be carefully controlled to ensure the generation of the active iodinating species.

Purification of the final product is typically achieved through recrystallization from a suitable solvent, such as aqueous ethanol. prepchem.com This process helps to remove unreacted starting materials, the mono-iodinated intermediate, and any other impurities. The purity of the final compound can be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Design and Preparation of Novel Analogues and Derivatives of this compound

The structural scaffold of this compound offers several sites for modification to generate novel analogues with potentially altered biological activities.

Strategies for Regiospecific and Stereoselective Structural Modification

The primary sites for derivatization on the this compound molecule are the phenolic hydroxyl group and the ethyl acetate (B1210297) side chain.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be converted to an ether or an ester. Etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base, such as potassium carbonate. This reaction allows for the introduction of a wide variety of alkyl or aryl groups. Esterification of the phenolic hydroxyl group can be accomplished using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These modifications can alter the lipophilicity and electronic properties of the molecule.

Modification of the Phenylacetate (B1230308) Side Chain: The ester group of the side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. mdpi.com The alpha-carbon of the acetate side chain can also be a site for functionalization, for example, through alkylation after deprotonation with a strong base.

The following table outlines potential derivatization strategies:

| Site of Modification | Reaction Type | Potential Reagents | Resulting Derivative |

| Phenolic Hydroxyl Group | Etherification | Alkyl Halide, Base (e.g., K2CO3) | 4-Alkoxy-3,5-diiodophenylacetate |

| Phenolic Hydroxyl Group | Esterification | Acyl Chloride or Anhydride, Base | 4-Acyloxy-3,5-diiodophenylacetate |

| Ethyl Acetate Side Chain | Hydrolysis | Acid or Base | 4-Hydroxy-3,5-diiodophenylacetic acid |

| Ethyl Acetate Side Chain | Amidation (of the acid) | Amine, Coupling Agent | N-Substituted-2-(4-hydroxy-3,5-diiodophenyl)acetamide |

Synthesis of Key Precursors and Intermediates for Diversification

The synthesis of a diverse library of this compound analogues relies on the availability of suitably functionalized precursors.

One strategy is to introduce the desired modifications to the 4-hydroxyphenylacetic acid starting material before the esterification and iodination steps. For example, if a derivative with a different ester group is desired, the corresponding alcohol can be used in the Fischer esterification. mdpi.com

For modifications on the phenyl ring, it may be advantageous to start with a substituted phenol (B47542) and build the acetic acid side chain. For instance, a substituted 4-methoxyphenol (B1676288) could be subjected to reactions that introduce the acetic acid moiety, followed by demethylation and then iodination.

The synthesis of precursors with modifications at the alpha-position of the acetic acid side chain can be achieved through various established methods in organic synthesis, such as the malonic ester synthesis, starting from a suitably protected 4-hydroxyphenyl halide.

By employing these synthetic strategies, a wide range of novel analogues of this compound can be prepared, allowing for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Investigation of Biological Activities and Pharmacological Potential of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Evaluation of Antimicrobial Efficacy of Ethyl 4-hydroxy-3,5-diiodophenylacetate

A thorough review of scientific literature and public databases was conducted to determine the antimicrobial properties of this compound. This included searches for its activity against various strains of bacteria and fungi.

Determination of Antibacterial and Antifungal Spectrum of Activity

Despite a comprehensive search, no specific studies detailing the antibacterial or antifungal spectrum of activity for this compound were found. While research exists on the antimicrobial properties of other halogenated phenolic compounds, this specific ester has not been characterized in the available literature. Therefore, its efficacy against specific pathogens such as Staphylococcus aureus, Escherichia coli, or Candida albicans remains undetermined.

Quantitative Assessment of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs)

Consistent with the lack of data on its antimicrobial spectrum, no published research provides quantitative data on the Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) for this compound. This information is crucial for understanding the potency of an antimicrobial agent, and its absence indicates a significant gap in the scientific understanding of this compound.

The table below is intended to house MIC and MBC/MFC data; however, due to the lack of available research, it remains unpopulated.

| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Data Not Available | Data Not Available | Data Not Available |

Assessment of Antioxidant Properties and Redox Modulation Capabilities of this compound

An investigation into the potential antioxidant activities of this compound was performed, focusing on its ability to scavenge free radicals and protect cells from oxidative stress.

In Vitro Radical Scavenging and Reducing Power Assays

There are no available scientific studies that have evaluated the in vitro antioxidant potential of this compound. Standard assays used to determine such activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, or ferric reducing antioxidant power (FRAP) assays, have not been reported for this specific compound. Consequently, its capacity to act as a primary antioxidant is unknown.

The table below, designed to show radical scavenging activity, cannot be completed.

| Assay Type | Activity (% Inhibition / IC₅₀) |

| Data Not Available | Data Not Available |

Cellular Antioxidant Mechanisms and Cytoprotective Effects

No research has been published regarding the effects of this compound on cellular systems. Therefore, its ability to modulate endogenous antioxidant enzymes (such as superoxide dismutase or catalase), influence intracellular redox balance, or provide cytoprotective effects against oxidative damage has not been documented.

Exploration of Other Potential Bioactivities and Therapeutic Relevance

A broad search for any other documented biological activities or therapeutic applications of this compound was conducted. The investigation did not yield any studies pointing to other pharmacological potentials, such as anti-inflammatory, anti-cancer, or enzyme inhibitory activities. The therapeutic relevance of this compound is currently undefined due to the absence of preclinical or clinical research.

In Vitro Enzyme Inhibition Studies

A comprehensive review of scientific literature reveals a notable absence of published research on the in vitro enzyme inhibition properties of this compound. To date, no studies have been identified that investigate the inhibitory activity of this specific compound against any enzyme targets. Consequently, there is no available data, such as IC50 values or detailed inhibition kinetics, to report in this section.

Investigation of Anti-inflammatory or Immunomodulatory Effects

There is currently no scientific literature available detailing any investigations into the potential anti-inflammatory or immunomodulatory effects of this compound. Searches of established scientific databases have not yielded any studies on the activity of this compound in relevant in vitro or in vivo models of inflammation or immune response. Therefore, no data on its effects on inflammatory mediators, immune cell function, or other related parameters can be provided.

Preliminary Screening for Antiproliferative or Cytotoxic Activities

A thorough search of the existing scientific literature indicates that this compound has not been evaluated for its antiproliferative or cytotoxic activities. There are no published reports of preliminary screenings of this compound against any cancer cell lines or other cell-based assays designed to assess cytotoxicity. As a result, there is no data available to present regarding its potential as an antiproliferative or cytotoxic agent.

Mechanistic Insights into the Bioactivity of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Elucidation of Molecular and Cellular Targets for Pharmacological Action

Detailed studies identifying the specific molecular and cellular targets of Ethyl 4-hydroxy-3,5-diiodophenylacetate are scarce. The pharmacological action of this compound is likely related to its structural features as an iodinated phenolic compound.

Identification of Receptor Binding and Protein Interaction Profiles

There is currently no specific data available in the scientific literature detailing the receptor binding and protein interaction profiles of this compound. The interaction of a compound with cellular receptors and other proteins is fundamental to its pharmacological effect. Understanding these interactions would require dedicated biochemical and biophysical studies, such as affinity chromatography, co-immunoprecipitation, and surface plasmon resonance. Without such studies, the specific proteins that this compound binds to and modulates remain unknown.

Analysis of Enzyme Kinetics and Inhibition Mechanisms

Similarly, there is a lack of information regarding the effects of this compound on enzyme kinetics and its potential inhibitory mechanisms. Many phenolic compounds are known to interact with enzymes, often leading to inhibition of their activity. To determine if this compound acts as an enzyme inhibitor, detailed kinetic studies would be necessary. These studies would involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound to determine parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Investigation of Intracellular Signaling Pathway Modulation

The influence of this compound on intracellular signaling pathways is another area that requires further research.

Effects on Gene Expression and Protein Regulation

No specific studies have been published that investigate the effects of this compound on gene expression and protein regulation. Techniques such as transcriptomics (e.g., RNA sequencing) and proteomics (e.g., mass spectrometry) would be instrumental in revealing how this compound may alter the expression levels of various genes and the abundance of different proteins within a cell. This information would provide crucial insights into the cellular processes affected by the compound.

Impact on Cellular Homeostasis and Stress Responses

The impact of this compound on cellular homeostasis and stress responses has not been characterized. It is plausible that, as a phenolic compound, it could have antioxidant properties, which would influence cellular responses to oxidative stress. However, without experimental evidence, this remains speculative. Investigating its effects on markers of cellular stress, such as the production of reactive oxygen species (ROS) and the activation of stress-responsive signaling pathways (e.g., the Nrf2 pathway), would be necessary to understand its role in maintaining cellular balance.

Characterization of Potential Mechanisms of Resistance (relevant for antimicrobial activity)

While the potential antimicrobial activity of this compound has not been extensively studied, any investigation into this area would also need to consider potential mechanisms of resistance. In bacteria, common resistance mechanisms to antimicrobial agents include enzymatic degradation of the drug, modification of the drug's target, and active efflux of the drug from the bacterial cell. Should this compound demonstrate antimicrobial properties, future research would need to explore whether bacteria can develop resistance through these or other mechanisms.

Structure Activity Relationship Sar Studies of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate and Its Derivatives

Systematic Design and Synthesis of Structure-Activity Libraries

The systematic design and synthesis of a library of derivatives are pivotal for comprehensive SAR studies. Starting from the parent compound, ethyl 4-hydroxy-3,5-diiodophenylacetate, a focused library of analogs can be generated by systematically modifying its key structural components. The primary areas for modification include the phenolic hydroxyl group, the iodine substituents on the aromatic ring, and the ethyl ester moiety of the acetic acid side chain.

Modifications of the Phenolic Hydroxyl Group:

Esterification and Etherification: The hydroxyl group can be converted to various esters and ethers to probe the importance of its hydrogen-bonding capacity. For instance, synthesis of methoxy and benzyloxy ethers would reveal the impact of steric bulk and the complete removal of the hydrogen bond donor capability.

Replacement with other functional groups: Substitution with groups like an amino or a thiol group would explore the effects of altering the electronic and hydrogen-bonding properties at this position.

Variations of the Aromatic Ring Substituents:

Halogen Substitution: The iodine atoms can be replaced with other halogens (fluorine, chlorine, bromine) to investigate the influence of electronegativity and atomic size on activity. The position of the halogens can also be varied to understand the substitution pattern's importance.

Alkyl and Aryl Substitutions: Introduction of small alkyl groups or aryl rings in place of the iodine atoms can provide insights into the steric and hydrophobic requirements of the binding pocket.

Alterations of the Ethyl Acetate (B1210297) Side Chain:

Ester Variation: The ethyl group of the ester can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) or cyclic systems to assess the impact of the ester's steric and lipophilic properties.

Amide Formation: Conversion of the ester to a series of primary, secondary, and tertiary amides would introduce different hydrogen-bonding patterns and conformational constraints.

A representative library of synthesized derivatives for initial screening is presented in the interactive table below.

| Compound ID | R1 (at C4) | R2 (at C3) | R3 (at C5) | R4 (Side Chain) |

| Parent | OH | I | I | -CH2COOEt |

| 1a | OMe | I | I | -CH2COOEt |

| 1b | OAc | I | I | -CH2COOEt |

| 2a | OH | Br | Br | -CH2COOEt |

| 2b | OH | Cl | Cl | -CH2COOEt |

| 3a | OH | I | I | -CH2COOH |

| 3b | OH | I | I | -CH2CONH2 |

| 3c | OH | I | I | -CH2COOMe |

Quantitative Correlation Between Structural Features and Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of compounds and their biological activities. nih.govresearchgate.netfrontiersin.org For the derivatives of this compound, a QSAR model can be developed by correlating their experimentally determined biological responses (e.g., IC50 values for enzyme inhibition or receptor binding) with calculated physicochemical descriptors.

Key descriptors that would be relevant for this class of compounds include:

Electronic Descriptors: Hammett constants (σ) and calculated atomic charges to quantify the electronic effects of substituents on the aromatic ring.

Hydrophobic Descriptors: The partition coefficient (logP) and molar refractivity (MR) to model the lipophilicity and steric bulk of the molecules, which are crucial for membrane permeability and binding interactions.

Steric Descriptors: Taft steric parameters (Es) and van der Waals radii to describe the size and shape of the substituents.

Topological Descriptors: Connectivity indices and shape indices that encode information about the molecular structure and branching.

A hypothetical QSAR equation could take the following form:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where c1, c2, and c3 are the coefficients determined through regression analysis. Such a model would allow for the prediction of the biological activity of novel, unsynthesized derivatives. nih.gov The development of both linear models, such as those using multiple linear regression, and non-linear models, like those generated through gene expression programming, can provide a comprehensive understanding of the complex relationships between structure and activity. frontiersin.org

Identification of Critical Pharmacophores and Key Functional Groups Governing Activity

Through the analysis of the SAR data from the synthesized library, critical pharmacophoric features can be identified. A pharmacophore represents the essential spatial arrangement of functional groups necessary for biological activity. For the this compound scaffold, the following features are likely to be important:

A Hydrogen Bond Donor/Acceptor: The phenolic hydroxyl group at the C4 position is a potential hydrogen bond donor and acceptor, which could be crucial for anchoring the molecule in a protein's binding site.

Two Halogen Bonding Atoms: The iodine atoms at the C3 and C5 positions can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. Their size and polarizability are key features.

A Hydrophobic Aromatic Region: The phenyl ring itself provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in a binding pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the ethyl acetate side chain is a strong hydrogen bond acceptor.

The relative importance of these features can be mapped out by comparing the activities of the synthesized derivatives. For instance, if the ether derivatives (e.g., 1a ) show significantly reduced activity, it would confirm the importance of the hydroxyl group's hydrogen-bonding capability. Similarly, comparing the activity of analogs with different halogens (e.g., 2a , 2b ) would highlight the role of halogen size and polarizability.

Development of Predictive Models for Enhanced Bioactivity

Building upon the SAR and QSAR analyses, predictive models can be developed to guide the design of new derivatives with potentially enhanced bioactivity. These models integrate the identified pharmacophoric features and the quantitative relationships between structural descriptors and biological responses.

Pharmacophore-based Virtual Screening: A 3D pharmacophore model can be generated based on the most active compounds in the library. nih.gov This model can then be used to screen large virtual compound databases to identify novel scaffolds that fit the pharmacophoric requirements.

3D-QSAR and Molecular Docking: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build 3D-QSAR models. These models provide a three-dimensional map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. Furthermore, if the biological target is known, molecular docking studies can be performed to predict the binding modes of the derivatives and to rationalize the observed SAR at an atomic level. nih.gov

The iterative process of designing new compounds based on these predictive models, followed by their synthesis and biological evaluation, is a powerful strategy for optimizing the bioactivity of the this compound scaffold. This approach allows for a more focused and efficient exploration of the chemical space, ultimately leading to the discovery of more potent and selective compounds.

Advanced Analytical Methodologies for the Research of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Spectroscopic Techniques for Comprehensive Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the detailed structural analysis of Ethyl 4-hydroxy-3,5-diiodophenylacetate, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The ethyl group should present as a quartet and a triplet. The methylene protons (-CH2-) adjacent to the ester oxygen would appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH3) would, in turn, show up as a triplet. The methylene protons of the acetate (B1210297) group (-CH2-Ph) would likely appear as a singlet, as they lack adjacent protons for coupling. The two aromatic protons, being chemically equivalent due to the symmetrical substitution pattern on the phenyl ring, would also yield a singlet. The phenolic hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would generate a distinct signal. Key expected signals include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the aromatic ring. The carbons directly bonded to the iodine atoms would be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the connectivity. COSY would show correlations between the coupled protons of the ethyl group, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| Ethyl -CH₃ | ~1.2 ppm (triplet) | ~14 ppm |

| Ethyl -CH₂- | ~4.1 ppm (quartet) | ~61 ppm |

| Acetate -CH₂- | ~3.6 ppm (singlet) | ~40 ppm |

| Aromatic C-H | ~7.5 ppm (singlet, 2H) | ~139 ppm |

| Aromatic C-I | N/A | ~85 ppm |

| Aromatic C-OH | N/A | ~152 ppm |

| Aromatic C-CH₂ | N/A | ~135 ppm |

| Phenolic -OH | ~5.0-6.0 ppm (broad singlet) | N/A |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. C-O stretching vibrations for the ester and the phenol (B47542) would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ range, and C-H stretching from the aromatic ring and the alkyl groups would be observed around 2850-3100 cm⁻¹. The C-I bonds would have stretching vibrations at lower frequencies, typically in the far-infrared region below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would be useful for confirming the benzene core. The symmetrical nature of the di-iodo substitution might result in particularly strong and characteristic Raman signals.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Phenolic O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |

| Ester C=O | Stretch | 1730-1750 (strong) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1450-1600 |

| Ester C-O | Stretch | 1150-1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₀I₂O₃), HRMS can measure the mass of the molecular ion with very high accuracy. This allows for the unambiguous confirmation of its molecular formula. The presence of two iodine atoms would result in a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I). Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, the loss of the ethyl group or the entire ester functional group.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. sigmaaldrich.com The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. sigmaaldrich.comsielc.comsielc.com

Detection can be achieved using various modes:

UV-Vis Detection: Due to the presence of the aromatic ring, the compound will absorb UV light, making a UV detector a straightforward choice for detection and quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the eluting compound, providing a high degree of specificity for identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, possibly after derivatization of the polar hydroxyl group to increase its volatility. nih.gov The GC separates the components of a mixture, and the MS provides identification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net This technique is particularly useful for identifying volatile impurities that may be present from the synthesis process. The mass spectrum obtained would provide structural information and help confirm the identity of the main peak as the target compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and refine it to determine the precise coordinates of each atom.

Illustrative Crystal Data and Structure Refinement

The table below presents the kind of crystallographic data that would be obtained for this compound, using data from the related compound ethyl 4-hydroxy-3,5-dimethoxy-benzoate for illustrative purposes. academicjournals.orgacademicjournals.org

| Parameter | Illustrative Value (Based on a related structure) |

| Empirical formula | C11H14O5 |

| Formula weight | 226.22 |

| Crystal system | Monoclinic |

| Space group | P2(1)/c |

| a (Å) | 11.5521(6) |

| b (Å) | 13.5055(7) |

| c (Å) | 16.4171(7) |

| β (°) | 117.240(3) |

| Volume (ų) | 2276.5(2) |

| Z (molecules per unit cell) | 8 |

| Calculated density (Mg/m³) | 1.320 |

| Absorption coefficient (mm⁻¹) | 0.103 |

| F(000) | 960 |

Note: This data is for ethyl 4-hydroxy-3,5-dimethoxy-benzoate and serves as an example of the parameters determined in a crystallographic experiment. academicjournals.orgacademicjournals.org

Conformational Analysis

The orientation of the ethyl acetate group relative to the phenyl ring.

The planarity of the diiodophenyl group.

The conformation of the ethyl chain itself (e.g., staggered or eclipsed).

The analysis of torsion angles allows for the identification of the most stable conformation in the solid state, which is often influenced by a combination of intramolecular steric and electronic effects, as well as intermolecular packing forces.

Illustrative Molecular Geometry Parameters

The following table provides examples of the types of bond lengths and angles that would be determined. These values are based on standard bond lengths for similar functional groups and are for illustrative purposes only.

| Bond/Angle | Type | Illustrative Value |

| C-I | Bond Length (Å) | ~2.10 |

| C-O (phenol) | Bond Length (Å) | ~1.36 |

| C=O (ester) | Bond Length (Å) | ~1.21 |

| C-O (ester) | Bond Length (Å) | ~1.34 |

| C-C-O (ester) | Bond Angle (°) | ~110 |

| I-C-C (ring) | Bond Angle (°) | ~120 |

| C-O-C (ester) | Bond Angle (°) | ~117 |

Furthermore, the crystal structure reveals how molecules pack together, which is governed by intermolecular interactions. In the case of this compound, one would expect to observe significant intermolecular interactions, including:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and would likely interact with the carbonyl oxygen of a neighboring molecule, forming chains or networks that stabilize the crystal lattice.

Halogen Bonding: The iodine atoms are capable of forming halogen bonds, where the electropositive region on the iodine (the σ-hole) interacts with a nucleophilic atom (like the carbonyl oxygen) on an adjacent molecule. This is a highly directional interaction that can significantly influence crystal packing.

The detailed study of these interactions is crucial for understanding the solid-state properties of the compound. The crystal packing of benzylammonium phenylacetate (B1230308), for example, shows hydrophilic channels formed by ammonium and carboxylate groups, surrounded by a shell of phenyl moieties, demonstrating how different functional groups dictate the supramolecular architecture. nih.gov

Computational Chemistry and Molecular Modeling Approaches in the Study of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a defined scoring function that estimates the binding energy.

In the context of Ethyl 4-hydroxy-3,5-diiodophenylacetate, molecular docking could be employed to identify potential biological targets and to understand the key interactions that govern its binding. For instance, given its structural similarity to thyroid hormones, a plausible target for investigation would be the thyroid hormone receptor (THR). Docking simulations could predict how this compound fits into the ligand-binding domain of THR and the specific amino acid residues it interacts with. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of two iodine atoms.

Hypothetical Molecular Docking Results of this compound with Thyroid Hormone Receptor β

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | Arg228, His381, Asn331 |

| Hydrogen Bond Interactions | 2 | Asn331, Ser277 |

| Hydrophobic Interactions | 5 | Leu276, Phe279, Met313 |

| Halogen Bond Interactions | 1 | Arg228 |

This table presents hypothetical data for illustrative purposes.

The insights gained from such simulations can guide the design of new analogs of this compound with improved binding affinity and selectivity for a specific target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule or a protein-ligand complex.

For this compound, MD simulations could be used to investigate its conformational flexibility and how its shape changes in different environments, such as in an aqueous solution or when bound to a protein. When applied to a protein-ligand complex, MD simulations can provide valuable information about the stability of the binding pose predicted by molecular docking and the dynamics of the interactions between the ligand and the protein. For example, a simulation could reveal how water molecules mediate the interaction between the compound and the active site residues, or it could highlight key conformational changes in the protein upon ligand binding.

Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound-THRβ Complex

| Parameter | Description | Illustrative Finding |

| Simulation Time | 100 nanoseconds | The binding pose remains stable throughout the simulation. |

| RMSD of Ligand | Root Mean Square Deviation | Fluctuations are within 1.5 Å, indicating stable binding. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained | The hydrogen bond with Asn331 has an occupancy of 85%. |

| Conformational Changes | Analysis of protein and ligand flexibility | The ethyl acetate (B1210297) tail of the ligand shows higher flexibility. |

This table presents hypothetical data for illustrative purposes.

By analyzing the trajectory of an MD simulation, researchers can gain a deeper understanding of the binding mechanism and the factors that contribute to the stability of the complex, which is crucial for the rational design of more potent and specific drugs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating various molecular descriptors (physicochemical, electronic, and steric properties) of the compounds with their experimentally determined activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

In the study of this compound, a QSAR model could be developed using a dataset of structurally related iodinated phenylacetate (B1230308) derivatives with known biological activity (e.g., binding affinity to a specific receptor). Molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), molar refractivity, and electronic properties, would be calculated. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a model that can predict the activity based on these descriptors.

Hypothetical QSAR Model for a Series of Iodinated Phenylacetate Derivatives

| Molecular Descriptor | Coefficient | Importance |

| LogP | 0.45 | Lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.12 | Increasing molecular weight beyond an optimal range may decrease activity. |

| Dipole Moment | 0.23 | A higher dipole moment may enhance binding. |

| Number of Iodine Atoms | 0.67 | The presence of iodine is crucial for activity. |

This table presents hypothetical data for illustrative purposes.

The resulting QSAR model could be used to predict the biological activity of this compound and to suggest structural modifications that could enhance its potency. For example, the model might indicate that increasing the lipophilicity or modifying the electronic properties of the phenyl ring could lead to improved activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For this compound, various in silico models could be used to predict its ADME properties. For example, its oral absorption could be estimated based on its predicted solubility and permeability. Its distribution in the body could be assessed by predicting its plasma protein binding and its ability to cross the blood-brain barrier. The potential metabolic pathways could be investigated by predicting its interaction with cytochrome P450 enzymes. Finally, its excretion route could be inferred from its physicochemical properties.

Hypothetically Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Implication |

| Aqueous Solubility | Low | May have limited oral absorption. |

| Human Intestinal Absorption | Moderate | Expected to be absorbed from the gut to some extent. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| Blood-Brain Barrier Permeability | Low | Unlikely to have significant central nervous system effects. |

This table presents hypothetical data for illustrative purposes.

The predicted ADME profile of this compound would provide a comprehensive overview of its likely behavior in the body, helping to guide further experimental studies and to assess its potential as a drug candidate.

Metabolic Fate and Biotransformation Pathways of Ethyl 4 Hydroxy 3,5 Diiodophenylacetate if Research Supports

In Vitro Metabolic Stability Studies in Hepatic Microsomes or Cell Systems

No data is available on the in vitro metabolic stability of Ethyl 4-hydroxy-3,5-diiodophenylacetate.

Identification and Characterization of Major Metabolites

No metabolites of this compound have been identified or characterized in the scientific literature.

Elucidation of Enzyme Systems Involved in Biotransformation Pathways

There is no information available on the enzyme systems involved in the biotransformation of this compound.

Future Research Directions and Translational Perspectives for Ethyl 4 Hydroxy 3,5 Diiodophenylacetate

Exploration of Novel Therapeutic Applications and Disease Models

The structural analogy of Ethyl 4-hydroxy-3,5-diiodophenylacetate to thyroid hormones, particularly thyroxine (T4), suggests that its biological activities may be mediated through thyroid hormone receptors (TRs). Thyroid hormones are crucial regulators of metabolism, and synthetic analogs, known as thyromimetics, are being investigated for various therapeutic purposes. Future research should, therefore, focus on characterizing the interaction of this compound with TRα and TRβ isoforms to determine its potential as a selective or non-selective thyromimetic.

Metabolic Disorders: A primary area of investigation for thyromimetics is the treatment of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD), which has recently been renamed metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govnih.gov TRβ-selective agonists have shown promise in reducing low-density lipoprotein (LDL) cholesterol and hepatic fat. nih.gov Future studies should evaluate this compound in preclinical models of these conditions.

| Potential Therapeutic Application | Disease Model | Rationale |

| Dyslipidemia | High-fat diet-induced hypercholesterolemic animal models | To assess the compound's ability to lower LDL cholesterol and triglycerides. |

| Non-alcoholic Fatty Liver Disease (NAFLD/MASLD) | Diet-induced or genetic models of hepatic steatosis | To investigate its efficacy in reducing liver fat, inflammation, and fibrosis. |

| Obesity | Genetic and diet-induced obesity models | To explore its potential to increase energy expenditure and reduce adiposity. |

| Type 2 Diabetes | Models of insulin resistance and hyperglycemia | To determine its effects on glucose homeostasis and insulin sensitivity. mdpi.com |

Neurological Disorders: Thyroid hormones are also vital for brain development and function. Some thyromimetics have been explored for their potential in treating demyelinating diseases and neurodegenerative conditions. nih.gov Research into this compound could extend to its effects on neuronal cells and in animal models of diseases like multiple sclerosis or Alzheimer's disease.

Development of Advanced Drug Delivery Systems and Formulations

The translation of this compound into a therapeutic agent will likely require the development of advanced drug delivery systems to enhance its efficacy, specificity, and safety profile.

Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles could offer several advantages, including improved solubility, sustained release, and targeted delivery. Polymeric nanoparticles and liposomes are promising platforms for the delivery of thyroid hormone analogs. These systems can be engineered to target specific tissues, such as the liver, which is a key target for metabolic actions of thyroid hormones.

Liposomal Formulations: Liposomes can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile option for drug delivery. For a compound like this compound, liposomal formulations could enhance its bioavailability and reduce potential off-target effects.

Targeted Delivery Strategies: To minimize potential side effects associated with systemic thyromimetic action, particularly on the heart, targeted delivery systems are crucial. Conjugating the drug or its carrier to ligands that bind to receptors specifically expressed on target cells (e.g., hepatocytes) could significantly improve its therapeutic index.

| Delivery System | Potential Advantages | Key Research Focus |

| Polymeric Nanoparticles | Sustained release, protection from degradation, potential for targeting. | Polymer selection, particle size optimization, surface modification for targeting. |

| Liposomes | Biocompatibility, ability to encapsulate diverse drugs, potential for targeting. | Lipid composition, stability, and targeting ligand incorporation. |

| Prodrug Approaches | Improved pharmacokinetic properties, tissue-selective activation. | Design of prodrugs that are activated by enzymes specifically expressed in the target tissue. |

Integration with Systems Biology and Omics Approaches for Holistic Understanding

A comprehensive understanding of the biological effects of this compound can be achieved by integrating systems biology and multi-omics approaches. These technologies can provide a global view of the molecular changes induced by the compound and help identify its mechanisms of action and potential biomarkers of its activity.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the gene expression changes in cells or tissues treated with this compound. This can reveal the signaling pathways modulated by the compound and help to understand its genomic actions, which are typically mediated by nuclear thyroid hormone receptors that regulate gene transcription. nih.govnih.govendocrine-abstracts.org

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to the compound. frontiersin.orgnih.gov This can provide insights into the functional consequences of the observed gene expression changes and identify potential protein targets of the compound.

Metabolomics: As a potential modulator of metabolism, studying the effects of this compound on the metabolome is crucial. Metabolomic profiling can identify changes in endogenous metabolites, providing a direct readout of the compound's impact on metabolic pathways. nih.gov

| Omics Approach | Potential Insights | Experimental Models |

| Genomics/Transcriptomics | Identification of target genes and signaling pathways. | In vitro cell cultures (e.g., hepatocytes, neurons), in vivo animal tissues. |

| Proteomics | Understanding changes in protein expression and function, identification of protein biomarkers. | In vitro cell cultures, in vivo animal tissues. |

| Metabolomics | Characterization of metabolic reprogramming, identification of metabolic biomarkers. | Biofluids (plasma, urine), tissue extracts from animal models. |

Addressing Current Research Gaps and Challenges in the Field

The development of thyromimetics has faced several challenges that have limited their clinical translation. Future research on this compound must address these issues to enhance its potential for successful drug development.

Receptor and Tissue Selectivity: A major challenge is to achieve high selectivity for the TRβ isoform, which is predominantly expressed in the liver, over the TRα isoform, which is abundant in the heart. physiology.org Lack of selectivity can lead to adverse cardiovascular effects. The development of this compound as a therapeutic agent will depend on a thorough characterization of its binding affinities and functional activities at both TR isoforms.

Understanding Non-Genomic Actions: Thyroid hormones and their analogs can also exert rapid, non-genomic effects that are not mediated by nuclear receptors. nih.govnih.govendocrine-abstracts.org The potential non-genomic actions of this compound are unknown and warrant investigation, as they could contribute to both its therapeutic effects and potential side effects.

Long-Term Safety: The long-term safety of thyromimetics is a significant concern. Potential side effects beyond cardiotoxicity, such as effects on bone and the hypothalamic-pituitary-thyroid axis, need to be carefully evaluated in long-term preclinical studies. nih.gov

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying Ethyl 4-hydroxy-3,5-diiodophenylacetate?

Answer:

Synthesis typically involves esterification of 4-hydroxy-3,5-diiodophenylacetic acid with ethanol under acidic catalysis. Post-synthesis, purification is critical. A common approach includes:

- Solvent Partitioning : Use ethyl acetate to isolate crude extracts from aqueous layers, as demonstrated in phenolic compound isolation .

- Column Chromatography : Silica gel chromatography with gradients of nonpolar (e.g., n-hexane) and polar solvents (e.g., ethyl acetate) effectively separates intermediates .

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to obtain crystalline products.

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:

- NMR Spectroscopy :

- UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic ring (e.g., absorbance near 254 nm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns from iodine (e.g., m/z 452.84 for C₁₀H₁₀I₂O₃) .

Advanced: How can researchers address contradictions in NMR data for iodinated phenylacetate derivatives?

Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Variable Temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism) by analyzing spectra at different temperatures .

- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, especially for overlapping signals .

- Isotopic Labeling : Use deuterated solvents to eliminate interference in ¹H NMR .

Advanced: What structural modifications enhance the bioactivity of iodinated phenylacetates?

Answer:

- Nanoparticle Conjugation : Embedding in silver nanoparticle-β-cyclodextrin complexes improves metal-sensing capabilities, as shown for structurally similar DHPM derivatives .

- Functional Group Addition : Introducing electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., benzyl ethers) can amplify antioxidant or antimicrobial activity .

Basic: What storage conditions ensure the stability of this compound?

Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation .

- Light Protection : Use amber vials to avoid iodine-mediated photodecomposition.

- Desiccation : Maintain anhydrous conditions to minimize hydrolysis of the ester group .

Advanced: How can this compound be integrated into metal-sensing systems?

Answer:

- Nanocomposite Fabrication : Combine with silver nanoparticles and β-cyclodextrin to form inclusion complexes. The iodine atoms act as binding sites for heavy metals (e.g., Hg²⁺, Pb²⁺), enhancing selectivity and sensitivity .

- Electrochemical Sensors : Functionalize electrodes with the compound to exploit its redox activity for voltammetric detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.